molecular formula C10H6Cl2O2 B13395336 2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione CAS No. 1013-00-9

2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B13395336
CAS No.: 1013-00-9
M. Wt: 229.06 g/mol
InChI Key: BWLBTSHIHKJPIQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H4Cl2O2. It is also known by its IUPAC name, 2,3-dichloro-1,4-dihydronaphthalene-1,4-dione . This compound is a yellow crystalline powder with a melting point of 194-197°C . It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions . The reaction proceeds as follows:

C10H6O2+2Cl2C10H4Cl2O2+2HCl\text{C}_10\text{H}_6\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_10\text{H}_4\text{Cl}_2\text{O}_2 + 2\text{HCl} C1​0H6​O2​+2Cl2​→C1​0H4​Cl2​O2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .

Mechanism of Action

The mechanism of action of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione involves redox cycling. It can undergo redox reactions with mitochondrial membranes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer properties . The compound targets sulfhydryl groups in proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dihydro component. This gives it distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1013-00-9

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

2,3-dichloro-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,7-8H

InChI Key

BWLBTSHIHKJPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(C2=O)Cl)Cl

Origin of Product

United States

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